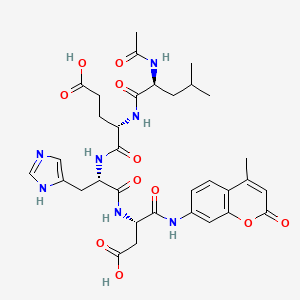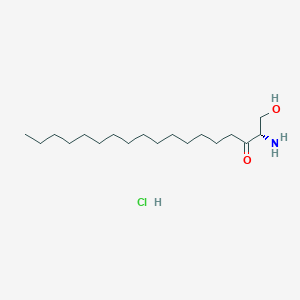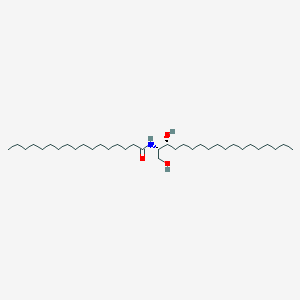![molecular formula C66H70CaF2N4O11 B3026434 Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate CAS No. 357164-38-6](/img/structure/B3026434.png)
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
説明
The compound "Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate" appears to be a complex molecule with potential calcium modulatory properties, as suggested by the structure of a related compound in paper . This compound may interact with calcium ions in a biological context, influencing processes such as muscle contraction and hormone release, which are known to be triggered by calcium .
Synthesis Analysis
The synthesis of complex calcium-related compounds can involve various strategies, including cyclizing Michael addition or modified Hantzsch reactions, as demonstrated in the synthesis of a potent calcium antagonist in paper . While the specific synthesis route for the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of calcium-related compounds can be quite intricate. For instance, the calcium complex with FBAPTA described in paper shows an octacoordinate calcium ion complexed with various oxygen and nitrogen atoms. This level of complexity is likely present in the compound of interest, given its description.
Chemical Reactions Analysis
Calcium compounds can undergo various chemical reactions, including hydration and phase transitions, as seen in calcium gluceptate and calcium sulphate hydrates . The compound , being a hydrate, may also exhibit such phase transitions and reactivity upon exposure to different environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of calcium compounds can vary widely. For example, the morphology of calcium (alumino) silicate hydrate is influenced by the ratio of calcium to silicon and the presence of aluminum, as well as the temperature conditions during formation . The hydrated calcium carbonate phase discovered in paper further illustrates the diversity of structures that calcium compounds can adopt. The hydrated calcium salt of adenylyl-(3'--5')-adenosine in paper shows the conformational flexibility of calcium complexes, which could be relevant to the compound . Lastly, the long-term hydration process of tricalcium silicate leading to the formation of calcium silicate hydrate with a specific crystalline structure provides insight into the potential long-term stability and structure of calcium-containing hydrates.
科学的研究の応用
Calcium Sulphate Hydrates
Research on calcium sulphate hydrates highlights their existence in various forms and their importance in materials science. Hydrates such as calcium sulphate dihydrate, hemihydrate, and anhydrite phases have unique properties that influence their use in construction and industrial applications (Hand, 1997).
Calcium in Bone, Dentin, and Tooth Enamel
Studies on the mineral composition of bone, dentin, and tooth enamel suggest that calcium plays a critical role in the structural integrity and health of these tissues. The research indicates that calcium phosphates, including hydroxyapatite, are fundamental to the mineralized tissues' formation and function (Driessens, 2010).
Calcium Physiology in Agriculture
Investigations into calcium's physiological effects on crops, such as sweet cherries, demonstrate its potential to enhance fruit quality and shelf life. Calcium applications can mitigate risks of crop loss and improve postharvest fruit firmness, although outcomes vary due to factors like application method and environmental conditions (Winkler & Knoche, 2019).
Calcium in Alloys
The use of calcium in metal alloys, for modification and alloying, showcases its versatility. Calcium can improve the structural and performance properties of alloys, with recent studies focusing on calcium-containing aluminum alloys for enhanced manufacturability and performance (Наумова, 2018).
Calcium and Fruit Development
Research on calcium's role in fruit development and ripening emphasizes its importance as a secondary messenger in plant physiology. Calcium and calcium-sensing receptors contribute to the regulation of fruit physiology and ripening processes, offering insights for agricultural practices (Gao et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCQQCDHOAZHGI-SVWYKLQNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H70CaF2N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)

![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)
![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)


![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)


![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)